molecular formula C22H22N2O5S B6564800 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946246-84-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564800
CAS No.: 946246-84-0
M. Wt: 426.5 g/mol
InChI Key: ZXDORIBGWFFUEN-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic organic compound known for its complex molecular structure and diverse functional groups. This compound's unique combination of a furan ring, tetrahydroquinoline moiety, and sulfonamide group makes it interesting for various scientific research applications, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the tetrahydroquinoline core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions.

  • Introduction of the furan-2-carbonyl group: : A Friedel-Crafts acylation reaction can introduce the furan-2-carbonyl group to the tetrahydroquinoline ring.

  • Methoxy and methyl group addition: : These functional groups can be incorporated through alkylation reactions using appropriate alkyl halides.

  • Sulfonamide group formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but scaled up with optimization for yield, purity, and cost-efficiency. The use of continuous flow reactors and automated synthesis equipment can significantly enhance production rates.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group of the furan-2-carbonyl moiety, converting it to an alcohol.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at positions on the benzene ring and the tetrahydroquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve varying temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation could lead to aldehydes or acids, reduction to alcohols, and substitution reactions to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.

Biology

In biology, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is often studied for its potential biological activity. It can serve as a scaffold for the development of new drugs or as a probe in biochemical assays.

Medicine

Medicinal research explores this compound's potential therapeutic properties. Its sulfonamide group, in particular, is a common feature in many pharmaceutical agents, indicating potential antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound can be utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interfering with cellular processes such as DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies and pharmacological testing.

Comparison with Similar Compounds

Comparing this compound with similar ones involves examining compounds with similar structural features or functional groups. For instance:

  • N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide: : Similar but with an isoquinoline core instead of tetrahydroquinoline, possibly affecting its reactivity and biological activity.

  • N-[1-(thiophen-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide: : Replaces the furan ring with a thiophene ring, influencing its chemical and physical properties.

There you have it—a deep dive into the intriguing world of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide. What will you explore next?

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-8-9-18-16(14-17)5-3-11-24(18)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDORIBGWFFUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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